3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1146699-63-9
VCID: VC2930284
InChI: InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3
SMILES: CC1=C(C=C(C=C1)C2=NOC=N2)F
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole

CAS No.: 1146699-63-9

Cat. No.: VC2930284

Molecular Formula: C9H7FN2O

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole - 1146699-63-9

Specification

CAS No. 1146699-63-9
Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
IUPAC Name 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3
Standard InChI Key YCWDOQVXUVNYLQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NOC=N2)F
Canonical SMILES CC1=C(C=C(C=C1)C2=NOC=N2)F

Introduction

Chemical Structure and Properties

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methylphenyl group at the 3-position. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom arranged in a specific pattern .

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₇FN₂O
Molecular Weight178.16 g/mol
CAS Number1146699-63-9
IUPAC Name3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
Standard InChIInChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3
Standard InChIKeyYCWDOQVXUVNYLQ-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=C(C=C1)C2=NOC=N2)F
PubChem Compound ID54772357

Table 1: Physicochemical properties of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole

Structural Features

The compound's structural features contribute significantly to its chemical behavior:

  • The oxadiazole ring provides hydrogen bond acceptor sites through its nitrogen atoms

  • The fluorine atom at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability

  • The methyl group at the 4-position of the phenyl ring influences the electron density distribution

  • The rigid framework of the molecule contributes to specific binding interactions with potential biological targets

Synthesis Methods

Multiple synthetic approaches can be employed to produce 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole:

Amidoxime Cyclization

The most common synthesis route involves the cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. This typically includes the reaction of 3-fluoro-4-methylbenzohydrazide with a suitable carboxylic acid derivative to yield the desired oxadiazole ring .

Nitrile-Hydroxylamine Condensation

Another effective method involves condensing nitriles with hydroxylamine or its derivatives, followed by cyclization reactions:

  • 3-Fluoro-4-methylbenzonitrile is reacted with hydroxylamine to form an amidoxime intermediate

  • The amidoxime is subsequently cyclized with an appropriate reagent to form the oxadiazole ring

Advanced Synthetic Routes

Recent research has explored more efficient pathways, including:

  • Staudinger/aza-Wittig reaction: One-pot reaction of diazidoglyoxime esters with triphenylphosphine to produce oxadiazole derivatives with good yields

  • Microwave-assisted synthesis: Accelerated formation of the oxadiazole ring under microwave irradiation, significantly reducing reaction times

Biological Activities

While specific biological activity data for 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole itself is limited, the 1,2,4-oxadiazole scaffold demonstrates diverse biological activities relevant to pharmaceutical development:

Anticancer Properties

Oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings from related compounds:

Cancer Cell LineActive Compound TypeIC₅₀ Range (μM)
MCF-7 (Breast)Oxadiazole-pyrimidine hybrids0.19-5.13
HCT-116 (Colon)Oxadiazole-benzothiazole derivatives0.76-1.17
A549 (Lung)Bis-1,2,4-oxadiazole derivatives0.11-5.51
Melanoma (A375)Oxadiazole-benzofuran compounds2.09-48.37

Table 2: Anticancer activity of related 1,2,4-oxadiazole derivatives

The anticancer mechanisms of oxadiazole derivatives typically involve:

  • Induction of apoptosis through p53 activation

  • Cell cycle arrest at the G1 phase

  • Increased caspase-3/7 activity

  • Inhibition of critical enzymes involved in cancer progression

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold has demonstrated significant antimicrobial potential:

  • Antibacterial properties: Many derivatives show activity against both Gram-positive and Gram-negative bacteria, with some compounds having specific activity against Streptococcus pneumoniae and Escherichia coli

  • Antifungal properties: Several oxadiazole compounds exhibit activity against fungal pathogens, including Candida albicans

  • Thymidylate synthase inhibition: Some derivatives inhibit thymidylate synthase with IC₅₀ values ranging from 0.47 to 1.4 μM, disrupting DNA synthesis in microbial cells

Structure-Activity Relationships

Research on related 1,2,4-oxadiazole derivatives has revealed important structure-activity relationships that may inform the potential applications of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole:

Key Structural Determinants of Activity

  • The presence of electron-donating groups (EDG) on the phenyl ring generally enhances anticancer activity, while electron-withdrawing groups (EWG) may decrease potency in some cases

  • Halogen substitution (like the fluorine atom in our compound) often improves metabolic stability and membrane permeability, potentially enhancing bioavailability

  • The position of substituents on the phenyl ring significantly impacts biological activity, with para-substitution often yielding compounds with higher potency

  • The oxadiazole ring serves as an effective bioisostere for esters or amides, potentially improving pharmacokinetic properties while maintaining target binding

Comparative Analysis with Related Compounds

Several compounds structurally related to 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole have been studied:

Structural Analogs

  • 3-(3-Fluoro-4-methylphenyl)-5-methyl-1,2,4-oxadiazole:

    • Contains an additional methyl group at the 5-position of the oxadiazole ring

    • This modification may affect binding affinity to biological targets

    • Present in compound mixtures used in pharmaceutical research

  • 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide:

    • More complex structure with the 3-fluoro-4-methylphenyl group as part of an acetamide moiety

    • Demonstrates the versatility of the 3-fluoro-4-methylphenyl group in medicinal chemistry

    • Shows enhanced biological activity through multiple pharmacophore integration

Uniqueness of the Target Compound

The specific arrangement of the 3-fluoro-4-methylphenyl group at the 3-position of the 1,2,4-oxadiazole ring in our target compound creates a unique chemical entity with distinct properties:

  • The fluorine atom enhances metabolic stability by blocking potential sites of oxidative metabolism

  • The methyl group increases lipophilicity, potentially improving membrane permeability

  • The specific substitution pattern creates a unique electronic distribution that may influence interactions with biological targets

Current Applications and Future Research Directions

Current Applications

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole and related compounds have potential applications in:

  • Drug discovery: As scaffolds for developing new therapeutic agents, particularly in anticancer, antimicrobial, and antiviral research

  • Chemical biology: As probes for studying biological pathways and interactions due to their specific binding properties

  • Material science: As building blocks for the development of new materials with specific properties

Future Research Directions

Several promising research directions for 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole include:

  • Comprehensive biological screening to fully characterize its activity profile across various targets and pathways

  • Development of structure-activity relationship studies to optimize its properties for specific applications

  • Investigation of its potential as a bioisostere in existing drug molecules to improve pharmacokinetic properties

  • Exploration of green chemistry approaches for more sustainable and efficient synthesis

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